molecular formula C15H13ClN2OS B420839 2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

Cat. No.: B420839
M. Wt: 304.8 g/mol
InChI Key: KZEWVENYWPSSOZ-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole is a benzimidazole derivative featuring a thioether linkage at the 2-position of the benzimidazole core, connected to a 2-(4-chlorophenoxy)ethyl chain. This structure combines a heterocyclic aromatic system with halogenated and ether-thioether substituents, which are known to influence biological activity, solubility, and stability.

Preparation Methods

The synthesis of CLP-3094 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thioacetic acid to yield 2-(4-chlorophenoxy)ethyl thioacetate. Finally, the thioacetate is cyclized with o-phenylenediamine to produce CLP-3094

Chemical Reactions Analysis

CLP-3094 undergoes various chemical reactions, including:

    Oxidation: CLP-3094 can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: CLP-3094 can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

CLP-3094 has a wide range of scientific research applications:

Mechanism of Action

CLP-3094 exerts its effects by inhibiting the androgen receptor binding function 3 (BF3) and antagonizing G protein-coupled receptor 142 (GPR142). By inhibiting BF3, CLP-3094 reduces the transcriptional activity of the androgen receptor, which is crucial for the growth and survival of androgen-dependent cells. As a GPR142 antagonist, CLP-3094 inhibits the receptor’s ability to increase intracellular calcium levels and inositol phosphate accumulation, thereby modulating insulin secretion and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

  • 2-(2-Chlorophenyl)benzimidazole vs. 2-(4-Chlorophenyl)benzimidazole :
    A study using terahertz time-domain spectroscopy (THz-TDS) revealed that the position of the chlorine atom on the phenyl ring significantly alters intermolecular interactions. The 4-chloro derivative exhibits stronger hydrogen bonding and π-π stacking compared to the 2-chloro isomer, leading to distinct crystalline packing and solubility profiles .

  • 1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazole (): This positional isomer substitutes the benzimidazole at the 1-position with a 2-(4-chlorophenoxy)ethyl group instead of the thioether at the 2-position. Such differences may affect electron distribution and biological target interactions. For example, 1-substituted benzimidazoles often exhibit altered pharmacokinetics due to steric hindrance near the nitrogen atom .

Heterocyclic Core Modifications

  • Tetrazole Derivatives () :
    Compounds like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole replace the benzimidazole core with a tetrazole ring. Tetrazoles are more polar due to their acidic NH proton, enhancing water solubility but reducing membrane permeability compared to benzimidazoles. This trade-off is critical in drug design for balancing bioavailability and efficacy .

  • Such modifications are common in antiparasitic and antiviral agents, where coordination to metal ions in enzymes is essential .

Substituent Chain and Functional Group Variations

  • Hydroxy-Phenyl Benzimidazoles (): Compounds like 2-(4-hydroxy-phenyl)-1H-benzimidazole lack the thioether and chlorophenoxy groups but include hydroxyl substituents. These polar groups improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
  • The trifluoroethoxy group introduces strong electron-withdrawing effects, altering electronic properties and reactivity .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Notes Physical Properties Reference
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole Benzimidazole Thioether, 4-chlorophenoxyethyl N/A (assumed antiparasitic/antiviral) Likely low solubility in water Target Compound
1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazole Benzimidazole 1-(4-chlorophenoxyethyl) Potential CNS activity Higher logP than thioether analogs
2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole Benzimidazole 4-chlorophenyl, 6-methyl Corrosion inhibition mp: 220–225°C
5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Tetrazole Thiol, 4-chlorophenoxymethyl Antimicrobial Water-soluble

Biological Activity

2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound features a unique structure that includes a chlorophenoxy group and a thioether linkage, which are believed to contribute to its pharmacological properties. The benzimidazole scaffold is recognized for its potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O, with a molecular weight of 272.73 g/mol. The presence of the chlorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Property Value
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
SolubilitySoluble in DMSO
StabilityStable for 2 years

Target Interactions

Research indicates that this compound primarily targets the Androgen Receptor (AR) and GPR142 . It acts as a potent inhibitor of AR by interfering with its binding function, which is crucial for various signaling pathways involved in cell proliferation and differentiation.

  • Androgen Receptor (AR) : Involved in the regulation of genes associated with growth and development.
  • GPR142 : A receptor implicated in insulin secretion and inflammation responses.

Biochemical Pathways

The compound has shown to inhibit intracellular calcium concentration increases induced by L-tryptophan in CHO-K1 cells expressing GPR142. Additionally, it affects the accumulation of inositol phosphates in HEK293 cells, indicating its role in cellular signaling modulation.

Anticancer Activity

A study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound, against different cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The findings suggest that this compound exhibits significant anti-proliferative effects:

  • MCF-7 Cell Line : Inhibition rate up to 95% compared to controls.
  • A549 Cell Line : Inhibition rate around 77%.
  • HeLa Cell Line : Moderate inhibition observed.

The mechanism behind this activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assay on MCF-7 Cells :
    • Objective : To assess the growth inhibitory effect.
    • Method : MTT assay was performed to determine cell viability.
    • Results : Compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like cisplatin.
  • Inflammation Model in Mice :
    • Objective : To evaluate anti-inflammatory effects.
    • Method : Administration of the compound in a mouse model of arthritis.
    • Results : Marked reduction in inflammatory markers and pain scores compared to control groups.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEWVENYWPSSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-sulfanylbenzimidazole (159 mg, 1.06 mmol) and DIPEA (150 mg, 200 μl, 1.16 mmol) in dry THF (3 ml) is refluxed for half an hour. After cooling to rt, 1-(2-bromo-ethoxy)-4-chloro-benzene (250 mg, 1.06 mmol) is added. After a further 4 h of reflux, the solvents are removed in vacuo and the residue purified by flash chromatography on silica gel (AcOEt/heptane, 1:9 to 3:7), yielding the title compound (285 mg) in 88% as a white solid: tR=5.40 min (LC-1), ESI-MS (neg.): m/z 303.0 [M−H]+; 1H-NMR (CDCl3): δ 3.76 (t, 2H, SCH2), 4.31 (t, 2H, OCH2), 6.76 (d, 2Harom), 7.18 (d, 2Harom), 7.22-7.32 (m, 3Harom), 7.57 (m, 1Harom).
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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